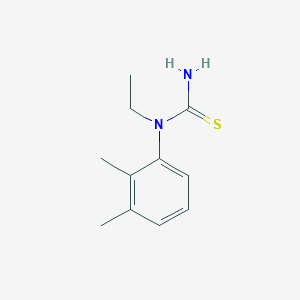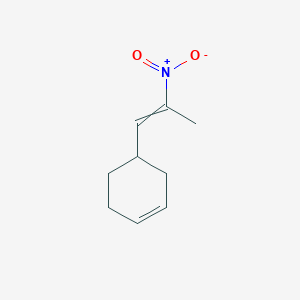
4-(2-Nitroprop-1-en-1-yl)cyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Nitroprop-1-en-1-il)ciclohex-1-eno es un compuesto orgánico con una estructura única que incluye un grupo nitro unido a una porción de propeno, que a su vez está conectado a un anillo de ciclohexeno
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(2-Nitroprop-1-en-1-il)ciclohex-1-eno se puede lograr a través de varios métodos. Un enfoque común implica la nitración de derivados de ciclohexeno seguida de la introducción de la porción de propeno. Este proceso generalmente requiere el uso de agentes nitrantes fuertes como el ácido nítrico o una mezcla de ácido nítrico y ácido sulfúrico en condiciones controladas para garantizar la formación selectiva del grupo nitro.
Métodos de producción industrial
A escala industrial, la producción de 4-(2-Nitroprop-1-en-1-il)ciclohex-1-eno puede implicar reactores de flujo continuo para mantener un control preciso sobre las condiciones de reacción. Este método garantiza un alto rendimiento y pureza del producto final. El uso de catalizadores y parámetros de reacción optimizados puede mejorar aún más la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(2-Nitroprop-1-en-1-il)ciclohex-1-eno experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede oxidar para formar compuestos de nitroso u otros estados de oxidación más altos.
Reducción: El grupo nitro se puede reducir a una amina usando agentes reductores como el hidruro de aluminio y litio (LAH) o catalizadores de hidrogenación.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila donde el grupo nitro es reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como LAH, borohidruro de sodio (NaBH₄) e hidrogenación catalítica usando paladio sobre carbono (Pd/C) se utilizan con frecuencia.
Sustitución: Los nucleófilos como las aminas, tioles y haluros se pueden usar en condiciones básicas o ácidas para facilitar las reacciones de sustitución.
Principales productos formados
Oxidación: Formación de derivados de nitroso o compuestos de estado de oxidación más alto.
Reducción: Formación de aminas o hidroxilaminas.
Sustitución: Formación de derivados de ciclohexeno sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
4-(2-Nitroprop-1-en-1-il)ciclohex-1-eno tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas y como bloque de construcción para varias reacciones químicas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos y como precursor de compuestos farmacológicamente activos.
Industria: Utilizado en la producción de productos químicos especiales, polímeros y materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 4-(2-Nitroprop-1-en-1-il)ciclohex-1-eno implica su interacción con dianas moleculares a través de sus porciones nitro y propeno. El grupo nitro puede participar en reacciones redox, mientras que la porción de propeno puede sufrir reacciones de adición. Estas interacciones pueden conducir a la formación de intermediarios reactivos que ejercen diversos efectos sobre las vías moleculares.
Comparación Con Compuestos Similares
Compuestos similares
4-(Prop-1-en-2-il)ciclohex-1-enocarboxilato de metilo: Estructura similar con un grupo carboxilato en lugar de un grupo nitro.
4-Nitrobenzoato de 2-[(4-nitrofenil)carbonil]ciclohex-1-en-1-il: Contiene un grupo nitro y un anillo de ciclohexeno pero con grupos funcionales adicionales.
Singularidad
4-(2-Nitroprop-1-en-1-il)ciclohex-1-eno es único debido a su combinación específica de un grupo nitro y una porción de propeno unida a un anillo de ciclohexeno
Propiedades
Número CAS |
143877-30-9 |
|---|---|
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
4-(2-nitroprop-1-enyl)cyclohexene |
InChI |
InChI=1S/C9H13NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-3,7,9H,4-6H2,1H3 |
Clave InChI |
OWOHMVCQYROEPK-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1CCC=CC1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


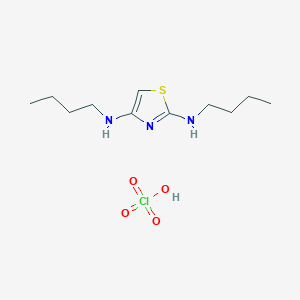
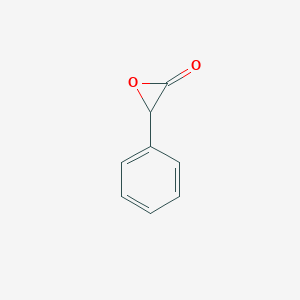

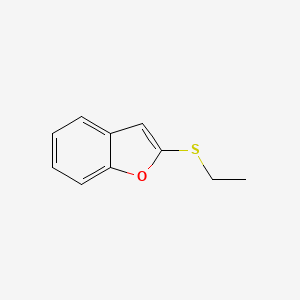
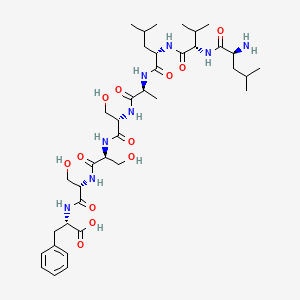
![4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one](/img/structure/B12566932.png)

![3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)-](/img/structure/B12566939.png)
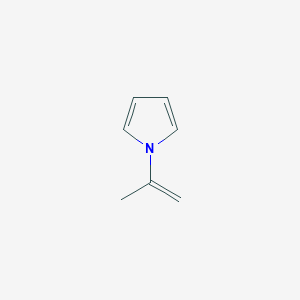
![potassium;[4-[3,3-diphenyl-1-(4-trimethylsilylphenyl)propyl]phenyl]-trimethylsilane](/img/structure/B12566973.png)

